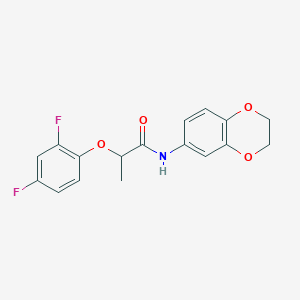![molecular formula C20H17NO5 B4576872 7-[(3-methyl-2-buten-1-yl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B4576872.png)
7-[(3-methyl-2-buten-1-yl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one
Vue d'ensemble
Description
7-[(3-methyl-2-buten-1-yl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as flavone and is widely used in scientific research. Flavones have been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
Colorimetric Sensors
Compounds based on chromen-2-one structures have been designed as colorimetric sensors for ions such as Cu2+ and CN− in aqueous solutions. For instance, a chromen-2-one-based sensor exhibits a visible color change upon interaction with Cu2+, which can further sense cyanide ions, demonstrating potential for environmental monitoring and safety applications (Jo et al., 2014).
Synthesis of Novel Compounds
Research on chromen-2-one derivatives includes the synthesis of novel compounds with potential pharmaceutical applications. The reaction of chromen-2-one derivatives under specific conditions has led to the formation of various isomers, revealing insights into the stereochemistry of these compounds (Korotaev et al., 2017).
Metal Complexes and Biological Activity
Chromen-2-one derivatives have been used to synthesize metal complexes with Ni(II) and Zn(II), characterized by their antibacterial, antioxidant, and nematicidal activities. Such studies indicate the potential for developing new therapeutic agents (Kavitha & Laxma Reddy, 2014).
Materials Science and Optical Applications
In the field of materials science, chromen-2-one derivatives have been explored for their application in reversible optical storage and as emitting layers in organic light-emitting diodes (OLEDs), showcasing their utility in advanced technological applications (Meng et al., 1996); (Jung et al., 2017).
Analytical Chemistry
Chromen-2-one derivatives have also been developed as fluorescent sensors for detecting metal ions like Fe3+ in solutions, demonstrating their potential in analytical chemistry for environmental monitoring and diagnostics (Joshi et al., 2015).
Propriétés
IUPAC Name |
7-(3-methylbut-2-enoxy)-4-(3-nitrophenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-13(2)8-9-25-16-6-7-17-18(12-20(22)26-19(17)11-16)14-4-3-5-15(10-14)21(23)24/h3-8,10-12H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKVUTIZYUUICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-furyl)-4-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4576804.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4576814.png)
![8-methyl-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4576823.png)
![N-(4-chlorophenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4576837.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-phenylpiperazine](/img/structure/B4576843.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4576850.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4576852.png)
![2-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4576860.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4576866.png)
![3-benzyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4576874.png)
![1-methyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4576895.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4576900.png)
